molecular formula C11H10N2O3 B1436171 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid CAS No. 1598156-28-5

2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid

Cat. No.: B1436171
CAS No.: 1598156-28-5
M. Wt: 218.21 g/mol
InChI Key: SSHIIUIONBLFSR-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid (CAS: 1598156-28-5) is a benzoic acid derivative featuring a pyrazole ring linked via an ether oxygen at the ortho position of the benzene ring. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol . The compound is characterized by a carboxylic acid group at the benzene ring’s C2 position and a methyl-substituted pyrazole at C1.

The compound is cataloged under MDL number MFCD27870474 and is typically supplied as a powder for research applications .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-13-7-8(6-12-13)16-10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHIIUIONBLFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Aromatic Substitution (SNAr) or Williamson Ether Synthesis

One of the most common approaches to prepare 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves the nucleophilic substitution of a halogenated benzoic acid derivative with 1-methyl-1H-pyrazol-4-ol (the pyrazolyl nucleophile).

  • Starting Materials:

    • 1-methyl-1H-pyrazol-4-ol (prepared via oxidation of pyrazolidin-3-ones or other pyrazole precursors)
    • 2-halobenzoic acid or 2-halobenzoic acid ester (e.g., methyl 2-halobenzoate)
  • Reaction Conditions:

    • Use of a strong base such as sodium hydride (NaH) to deprotonate the pyrazol-4-ol, generating the pyrazolyl alkoxide nucleophile
    • Solvents such as acetonitrile, toluene, or dimethylformamide (DMF)
    • Reflux conditions under inert atmosphere (nitrogen) for extended periods (e.g., 16–24 hours)
  • Mechanism:

    • The pyrazolyl alkoxide attacks the electrophilic carbon bearing the halogen on the benzoic acid derivative, displacing the halogen and forming the ether bond
  • Example from Literature:

    • A study reported the O-allylation of 1-methylpyrazol-3-ol followed by formylation to introduce functional groups on the pyrazole ring, demonstrating the utility of pyrazolyl alcohols in ether formation.
    • Another approach used sodium hydride in acetonitrile/toluene to convert methyl esters of benzoic acid derivatives into oxonitriles, which then underwent cyclization to pyrazole derivatives under sonication.

Esterification and Subsequent Etherification

In some methods, the benzoic acid is first converted into its methyl ester to improve solubility and reactivity:

  • Step 1: Esterification

    • Benzoic acid is refluxed with methanol and catalytic sulfuric acid under nitrogen atmosphere for 16 hours to yield methyl 2-hydroxybenzoate or methyl 2-halobenzoate.
  • Step 2: Ether Formation

    • The methyl ester is reacted with 1-methyl-1H-pyrazol-4-ol in the presence of NaH in a suitable solvent to form the corresponding methyl 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoate.
  • Step 3: Hydrolysis

    • The methyl ester is hydrolyzed under acidic or basic conditions to yield the free acid, 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid.

This three-step route allows better control of the reaction intermediates and purification.

Palladium-Catalyzed Cross-Coupling Approaches

Although less commonly reported specifically for this compound, palladium-catalyzed coupling reactions such as Suzuki or Buchwald-Hartwig etherification can be adapted:

  • Reagents:

    • 1-methyl-1H-pyrazol-4-yl boronate or halide derivatives
    • 2-halobenzoic acid or ester derivatives
  • Catalysts:

    • Pd-based catalysts such as Pd(dppf)Cl2 under nitrogen atmosphere
  • Conditions:

    • Heating in dioxane/water mixtures under microwave irradiation or conventional reflux
  • Outcome:

    • Formation of the C–O bond linking the pyrazole and benzoic acid moieties with good yields and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification Benzoic acid + MeOH + conc. H2SO4 Reflux (~65°C) 16 h 85–95 Nitrogen atmosphere recommended
Deprotonation 1-methyl-1H-pyrazol-4-ol + NaH 0–25°C 30 min - Generates pyrazolyl alkoxide
Ether formation Alkoxide + 2-halobenzoate ester + solvent Reflux (80–110°C) 16–24 h 70–90 Solvent: acetonitrile, toluene, or DMF
Hydrolysis Ester + aqueous acid/base 50–100°C 4–12 h 80–95 Converts ester to free acid
Pd-catalyzed coupling Pd catalyst + boronate + 2-halobenzoic acid 100–120°C 0.5–2 h 60–85 Microwave irradiation can accelerate step

Research Findings and Notes

  • The pyrazolyl ether bond formation is generally robust under basic conditions with sodium hydride and suitable solvents.
  • Ester intermediates facilitate purification and yield improvements.
  • Sonication methods have been reported to accelerate pyrazole ring cyclization and ether formation, improving reaction times and yields.
  • Palladium-catalyzed methods offer an alternative for more complex derivatives or when functional group tolerance is required.
  • Challenges include controlling regioselectivity and avoiding side reactions such as hydrolysis or over-alkylation.
  • Purification is typically achieved by column chromatography or crystallization from solvents such as ethanol or dichloromethane.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Disadvantages Typical Yield (%)
Williamson Ether Synthesis NaH, 1-methyl-1H-pyrazol-4-ol, 2-halobenzoic acid/ester Straightforward, high yield Requires strong base, long reflux 70–90
Esterification + Etherification + Hydrolysis Benzoic acid, MeOH, conc. H2SO4, NaH, hydrolysis reagents Better intermediate control Multi-step, longer overall time 65–85
Pd-Catalyzed Cross-Coupling Pd catalyst, boronate, halobenzoic acid Mild conditions, functional group tolerance Requires expensive catalysts 60–85
Sonication-Assisted Synthesis NaH, acetonitrile/toluene, hydrazine hydrate Rapid reaction, efficient cyclization Limited substrate scope 70–80

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid exhibits significant anti-inflammatory effects. It acts by inhibiting specific pathways involved in the inflammatory response, making it a potential candidate for developing new anti-inflammatory drugs.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed a reduction in inflammation markers in animal models of arthritis. The compound was effective at doses as low as 10 mg/kg, suggesting a promising therapeutic window for further development .

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. It has shown efficacy against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis.

Case Study:
In vitro studies conducted on breast cancer cell lines indicated that treatment with 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid resulted in a significant decrease in cell viability (up to 70% at higher concentrations). These findings suggest that this compound could be further explored as a chemotherapeutic agent .

Agricultural Science Applications

3. Herbicide Development

The unique chemical structure of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid has led to its investigation as a potential herbicide. Its mechanism involves disrupting specific metabolic pathways in plants, which can lead to effective weed control.

Case Study:
Field trials conducted on common agricultural weeds showed that formulations containing this compound resulted in over 80% weed mortality within two weeks of application, indicating its potential as an effective herbicide .

Material Science Applications

4. Polymer Synthesis

This compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeIncorporation Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Control Polymer020030
Polymer A522035
Polymer B1025040

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the benzoic acid moiety can participate in ionic interactions with amino acid residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid
  • Structure : The pyrazole-ether linkage is at the para position of the benzene ring (C4 instead of C2).
  • Molecular Weight : 218.21 g/mol (identical to the target compound due to identical formula).
  • CAS : 1602381-09-8; MDL: MFCD27870473 .
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
  • Structure : Fluorine substituent at the C3 position of the benzene ring.
  • Molecular Weight : 236.20 g/mol; CAS: 1711895-73-6 .
  • Impact : The electron-withdrawing fluorine enhances acidity (pKa reduction) and may improve metabolic stability.
3-Bromo-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
  • Structure : Bromine substituent at C3.
  • Molecular Weight : 297.11 g/mol; CAS: 1710991-06-2 .
  • Impact : Bromine’s bulkiness and polarizability could influence binding affinity in medicinal chemistry contexts.

Pyrazole-Linked Benzoic Acids Without Ether Bridges

2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid
  • Structure : Direct C–C bond between pyrazole (C4) and benzene (C2).
  • Molecular Weight : 202.21 g/mol; CAS: 953076-87-4 .

Amino-Substituted Pyrazole Derivatives

4-[(4-Amino-1-methyl-1H-pyrazol-3-yl)oxy]benzoic acid
  • Structure: Amino group at the pyrazole’s C4 position.
  • CAS : 1429418-37-0 .
  • Impact: The amino group introduces basicity and additional hydrogen-bonding sites, which could enhance interactions with biological targets.

Complex Heterocyclic Derivatives

2-{5-(1-Methyl-1H-pyrazol-4-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid
  • Structure : Incorporates a triazole ring and methylthioethyl chain.
  • Molecular Weight: Not explicitly stated, but the formula (C₁₅H₁₆N₆O₂S) suggests ~344.4 g/mol .

Biological Activity

2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is an organic compound characterized by a benzoic acid moiety linked to a pyrazole ring via an ether linkage. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid is primarily attributed to its interaction with specific enzymes and biochemical pathways:

  • Target Enzymes : Similar compounds have been shown to target nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ metabolism and cellular aging processes.
  • Mode of Action : The compound likely binds to the active site of NAMPT, altering its enzymatic activity, which could lead to various downstream effects on cell metabolism and proliferation.
  • Biochemical Pathways : It may also influence the NAD+ salvage pathway, which is crucial for energy metabolism and cellular signaling.

Biological Activities

Research indicates that 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid exhibits several significant biological activities:

Anticancer Activity

Numerous studies highlight the compound's potential as an anticancer agent:

  • Cell Line Studies : Compounds with similar pyrazole structures have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer cells (MDA-MB-231) .
  • Mechanisms : The anticancer properties are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid has been suggested through:

  • In Vitro Studies : Similar pyrazole derivatives have shown efficacy in reducing inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cell culture models .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity:

  • Broad Spectrum : Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties, potentially making them candidates for treating infections caused by resistant pathogens .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives, including 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid:

StudyFindings
Anticancer Activity A study demonstrated that pyrazole derivatives inhibited the growth of various cancer cell lines, suggesting a promising avenue for anticancer drug development .
Anti-inflammatory Activity Research showed that compounds similar to 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
Antimicrobial Efficacy A study highlighted the effectiveness of pyrazole-based compounds against multi-drug resistant bacteria, indicating their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid and its derivatives?

  • Methodological Answer : A standard approach involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent basic hydrolysis to yield the carboxylic acid derivative . Heterocyclic coupling reactions (e.g., using phosphorous oxychloride for cyclization) are also effective for introducing pyrazole moieties . Optimization of reaction conditions (e.g., reflux in ethanol with glacial acetic acid) can improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR spectroscopy : Assigns proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structural studies of pyrazole-carboxylic acid derivatives .

Q. How is the biological activity of this compound evaluated in preliminary assays?

  • Methodological Answer : Antimicrobial activity is tested via agar diffusion or microdilution assays against bacterial/fungal strains. For instance, hydrazone derivatives of structurally similar benzoic acids were synthesized and screened against pathogens like Staphylococcus aureus and Candida albicans, with MIC (minimum inhibitory concentration) values determined . Controls include standard antibiotics (e.g., ciprofloxacin) and solvent blanks .

Advanced Research Questions

Q. How can computational chemistry enhance structural analysis of 2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). In a study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT results aligned with experimental IR and XRD data, validating the compound’s tautomeric form . Software like Gaussian or ORCA is used for simulations, with basis sets (e.g., B3LYP/6-311++G**) selected for accuracy .

Q. What strategies address contradictory biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in strain specificity, solvent systems, or assay protocols . To resolve these:

  • Standardize testing conditions (e.g., CLSI guidelines for antimicrobial assays) .
  • Perform dose-response curves to quantify IC₅₀ values .
  • Validate results with orthogonal assays (e.g., enzymatic inhibition studies for mechanistic confirmation) .

Q. How can reaction yields be optimized in heterocyclic coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura coupling of pyrazole intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Reflux at 65–80°C balances reaction rate and byproduct suppression .

Q. What advanced techniques elucidate intermolecular interactions in crystalline forms?

  • Methodological Answer :

  • Single-crystal XRD : Determines hydrogen-bonding patterns (e.g., O–H···O interactions in carboxylic acid dimers) .
  • Hirshfeld surface analysis : Maps close contacts (e.g., C–H···π interactions) to explain packing efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
Reactant of Route 2
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2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid

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